

commercial availability of 4-tert-Butyl-3,6-dichloropyridazine

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Compound of Interest

Compound Name: 4-tert-Butyl-3,6-dichloropyridazine

Cat. No.: B024430

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In-depth Technical Guide: 4-tert-Butyl-3,6-dichloropyridazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-tert-Butyl-3,6-dichloropyridazine**, a substituted pyridazine derivative of interest in chemical synthesis and potentially in drug discovery. This document details its commercial availability, physicochemical properties, and outlines a plausible synthetic approach based on established pyridazine chemistry. While specific experimental protocols and biological applications for this exact compound are not extensively documented in publicly available literature, this guide offers valuable information for researchers working with related heterocyclic compounds.

Commercial Availability and Physicochemical Properties

4-tert-Butyl-3,6-dichloropyridazine is commercially available from a number of chemical suppliers, facilitating its use in research and development. The compound is typically supplied with a purity of 97% or higher.

Table 1: Physicochemical and Supplier Information for **4-tert-Butyl-3,6-dichloropyridazine**

Property	Value
IUPAC Name	4-tert-butyl-3,6-dichloropyridazine
CAS Number	22808-29-3[1][2][3]
Molecular Formula	C ₈ H ₁₀ Cl ₂ N ₂ [1]
Molecular Weight	205.08 g/mol [2]
Physical Form	Colorless to yellow-brown liquid to semi-solid
Purity	≥97%
Storage Conditions	Store in a dry, room temperature environment.
Known Suppliers	Sigma-Aldrich, Sunway Pharm Ltd., 1stsci.com, Thoreauchem

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of **4-tert-Butyl-3,6-dichloropyridazine** is not readily available in peer-reviewed journals or patents, its structure suggests a synthetic route starting from the commercially available 3,6-dichloropyridazine. The introduction of the tert-butyl group onto the pyridazine ring is the key synthetic challenge.

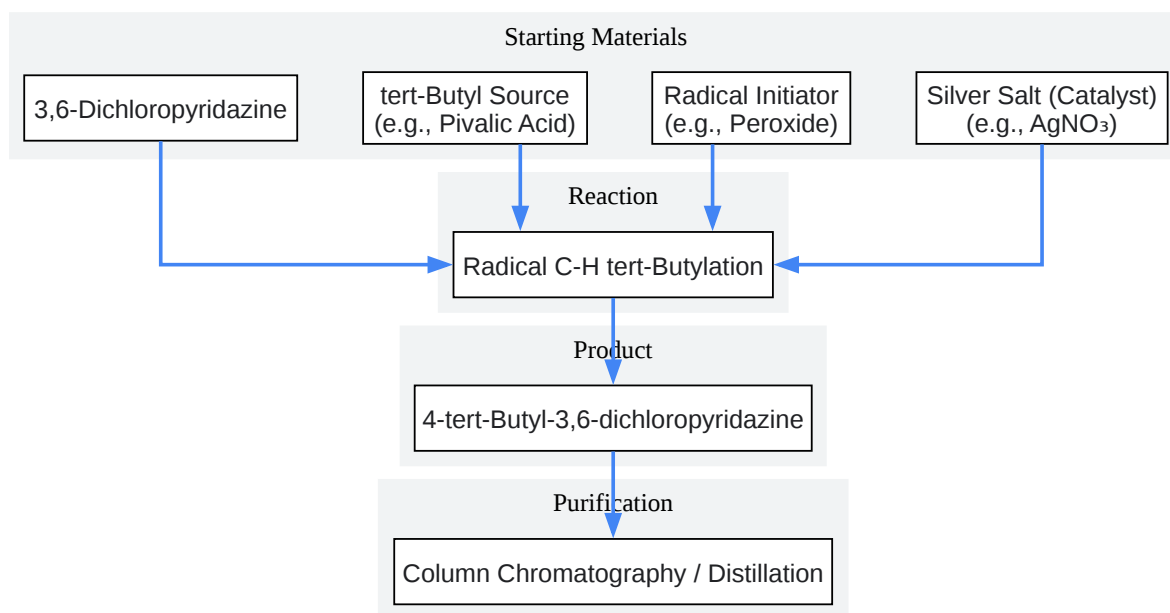
General Reactivity of the Pyridazine Ring

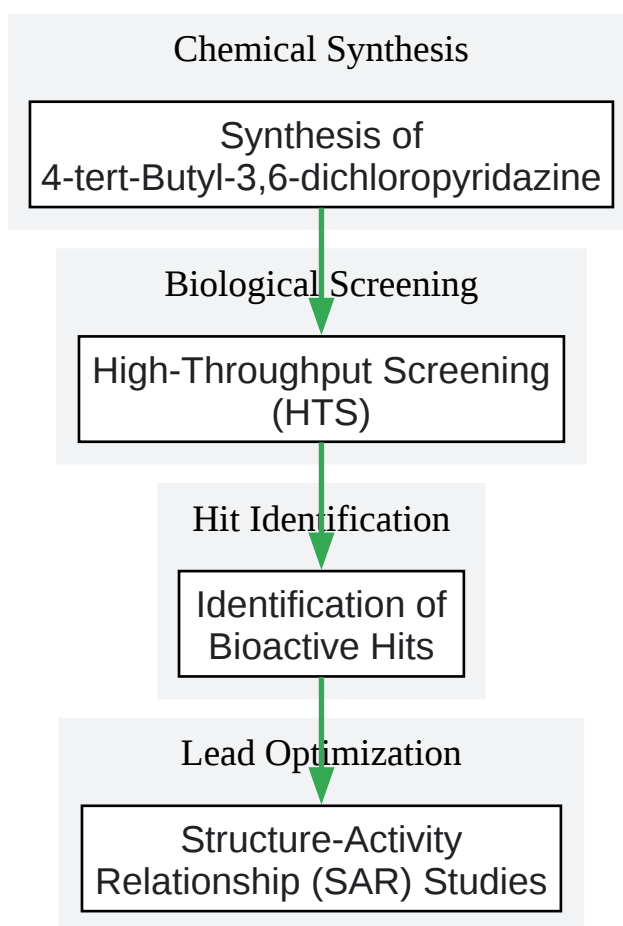
The pyridazine ring is an electron-deficient heterocycle, which influences its reactivity.[4] The nitrogen atoms withdraw electron density from the carbon atoms, making them susceptible to nucleophilic attack. However, direct C-H functionalization of the pyridazine ring can also be achieved under specific conditions, often involving radical intermediates.[5][6]

Plausible Synthetic Pathway

A potential synthetic route to **4-tert-Butyl-3,6-dichloropyridazine** involves the direct C-H functionalization of 3,6-dichloropyridazine. A plausible approach is a radical-mediated reaction, which has been shown to be effective for the introduction of alkyl groups onto the pyridazine core.

The diagram below illustrates a conceptual workflow for the synthesis of **4-tert-Butyl-3,6-dichloropyridazine**.





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